molecular formula C19H16ClN3O5S3 B2572385 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1101878-92-5

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2572385
CAS RN: 1101878-92-5
M. Wt: 497.98
InChI Key: CIVONVRXOGJCOS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O5S3 and its molecular weight is 497.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Various studies have focused on the synthesis and evaluation of derivatives for their antimicrobial and antiproliferative effects. A study synthesized and characterized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and found that these compounds exhibited promising antimicrobial properties. Molecular docking studies were also conducted to understand their potential mechanisms of action (Talupur et al., 2021). Additionally, a series of thiazolyl pyrazoline and isoxazole derivatives linked to benzo[1,3]dioxole moiety were synthesized. These compounds were evaluated for their antimicrobial and anti-proliferative activities, indicating their potential in developing new therapeutic agents (Mansour et al., 2020).

Anticancer Activity

Compounds related to this structure have been assessed for anticancer properties as well. N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were synthesized and evaluated, showing potential as new anticancer agents. This emphasizes the importance of such compounds in the search for novel cancer therapies (Horishny et al., 2020).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O5S3/c20-16-5-6-17(30-16)31(25,26)23-7-1-2-13(23)18(24)22-19-21-12(9-29-19)11-3-4-14-15(8-11)28-10-27-14/h3-6,8-9,13H,1-2,7,10H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVONVRXOGJCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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